

A Technical Guide to Purity Specifications of Research-Grade Dextrose Monohydrate

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Compound of Interest

Compound Name: Dextrose monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purity specifications for research-grade **dextrose monohydrate**. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and acceptance criteria necessary to ensure the suitability of **dextrose monohydrate** for sensitive research and pharmaceutical applications.

Core Purity Specifications

The quality of research-grade **dextrose monohydrate** is defined by a series of physical, chemical, and microbiological tests. The following tables summarize the typical specifications and their acceptable limits.

Table 1: Physicochemical Specifications

Parameter	Specification	Typical Limit
Assay (on anhydrous basis)	The content of $C_6H_{12}O_6$	97.5% - 102.0% ^[1]
Appearance	White, crystalline powder	Conforms
Solubility	Freely soluble in water	Conforms
Specific Rotation	Angle of rotation at 20°C	+52.6° to +53.2°
Water Content	Percentage of water	7.5% - 9.5% ^[1]
Residue on Ignition	Non-volatile inorganic impurities	≤ 0.1%
Chloride (Cl)	Limit of chloride ions	≤ 0.018%
Sulfate (SO ₄)	Limit of sulfate ions	≤ 0.025%
Starch	Presence of starch	Passes test (no blue color)
Dextrin	Presence of dextrin	Passes test (dissolves completely in alcohol)

Table 2: Elemental Impurities (Based on USP <232>)

Modern pharmacopeial standards have moved from the qualitative "heavy metals" test to quantitative analysis of elemental impurities, typically using Inductively Coupled Plasma (ICP) techniques. The limits are based on Permitted Daily Exposure (PDE). For the purpose of this guide, the concentration limits in the drug substance are provided.

Element	Class	Oral Concentration Limit (µg/g)
Cadmium (Cd)	1	0.5
Lead (Pb)	1	0.5
Arsenic (As)	1	1.5
Mercury (Hg)	1	3.0
Nickel (Ni)	2A	20
Copper (Cu)	3	100

Note: The specific limits for a given application may vary and should be determined based on a risk assessment for the final drug product.

Table 3: Microbiological Specifications

Test	Limit
Total Aerobic Microbial Count	≤ 1000 CFU/g
Total Yeast and Mold Count	≤ 100 CFU/g
Escherichia coli	Absent in 1g
Salmonella species	Absent in 10g

Experimental Protocols

Detailed methodologies for the key experiments cited in the specifications are provided below. These protocols are based on established pharmacopeial methods.

Assay by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of **dextrose monohydrate** and quantifies related sugars.

A. Chromatographic System:

- Column: A column with L19 packing material (a strong cation-exchange resin in the calcium form) is typically used. A common dimension is 7.8-mm × 30-cm.[1]
- Mobile Phase: Degassed water.[1]
- Flow Rate: 0.3 mL/min.[2]
- Column Temperature: 85 °C.[1][2]
- Detector: Refractive Index (RI) detector, maintained at a constant temperature (e.g., 40 °C). [1]
- Injection Volume: 20 µL.[1][2]

B. Standard Solution Preparation:

- Accurately weigh approximately 30 mg of USP Dextrose Reference Standard (RS) into a 1 mL volumetric flask.
- Dissolve in and dilute with water to volume, and mix thoroughly. This creates a standard solution with a known concentration of about 30 mg/mL.[1]

C. Sample Solution Preparation:

- Accurately weigh a quantity of **dextrose monohydrate** equivalent to about 30 mg of anhydrous dextrose into a 1 mL volumetric flask.
- Dissolve in and dilute with water to volume, and mix thoroughly.[1]

D. System Suitability:

- Prepare a system suitability solution containing dextrose and known impurities like maltose, maltotriose, and fructose (e.g., 5 mg/mL of each).[1][2]
- Inject the system suitability solution into the chromatograph.
- The resolution between maltotriose and maltose should be not less than 1.3.[3] The relative retention times are approximately 0.7 for maltotriose, 0.8 for maltose, 1.0 for dextrose, and

1.3 for fructose.[1]

E. Procedure:

- Inject equal volumes of the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas for dextrose.
- Calculate the percentage of dextrose ($C_6H_{12}O_6$) in the portion of **dextrose monohydrate** taken using the following formula:

Water Content by Karl Fischer Titration (USP <921> Method Ia)

This method is used to determine the water content in **dextrose monohydrate**.

A. Apparatus:

- A commercial Karl Fischer titrator with a potentiometric endpoint detection system.

B. Reagents:

- Karl Fischer Reagent (a solution of iodine, sulfur dioxide, and a base in a suitable alcohol).
- Anhydrous methanol or other suitable solvent.

C. Procedure:

- Place a suitable amount of anhydrous methanol into the titration vessel.
- Titrate with the Karl Fischer reagent to a potentiometric endpoint to neutralize any water present in the solvent.
- Accurately weigh about 0.25 g of the **dextrose monohydrate** sample and quickly add it to the titration vessel.[4]
- Stir to dissolve the sample.

- Titrate with the Karl Fischer reagent to the potentiometric endpoint.
- The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent.

Residue on Ignition (Sulfated Ash) (USP <281>)

This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

A. Apparatus:

- Silica, platinum, or porcelain crucible.
- Muffle furnace.

B. Procedure:

- Ignite a suitable crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.
- Accurately weigh 1 to 2 g of the **dextrose monohydrate** sample into the crucible.
- Moisten the sample with a small amount (approximately 1 mL) of sulfuric acid.
- Heat gently at a low temperature until the substance is thoroughly charred.
- Cool, then moisten the residue with a small amount of sulfuric acid.
- Heat gently until white fumes are no longer evolved.
- Ignite in a muffle furnace at 600 ± 50 °C until all the carbon is consumed.
- Cool the crucible in a desiccator and weigh.
- Calculate the percentage of residue.

Elemental Impurities by ICP-MS (based on USP <232> and <233>)

This method provides a quantitative determination of elemental impurities.

A. Instrumentation:

- Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).[\[5\]](#)

B. Reagents:

- High-purity nitric acid.
- High-purity hydrochloric acid.
- Ultrapure water.
- Certified elemental impurity standards.

C. Standard Preparation:

- Prepare multi-element standard solutions by diluting certified stock standards with a suitable solvent (e.g., 2% nitric acid). The concentration of the standards should bracket the expected concentration of the elements in the sample solution.

D. Sample Preparation (Microwave Digestion):

- Accurately weigh about 0.5 g of the **dextrose monohydrate** sample into a clean microwave digestion vessel.
- Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).
- If necessary for certain elements, a small amount of hydrochloric acid can be added.
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature and pressure according to a validated digestion program suitable for organic matrices.

- After digestion and cooling, carefully open the vessels and dilute the digestate to a known volume (e.g., 50 mL) with ultrapure water.

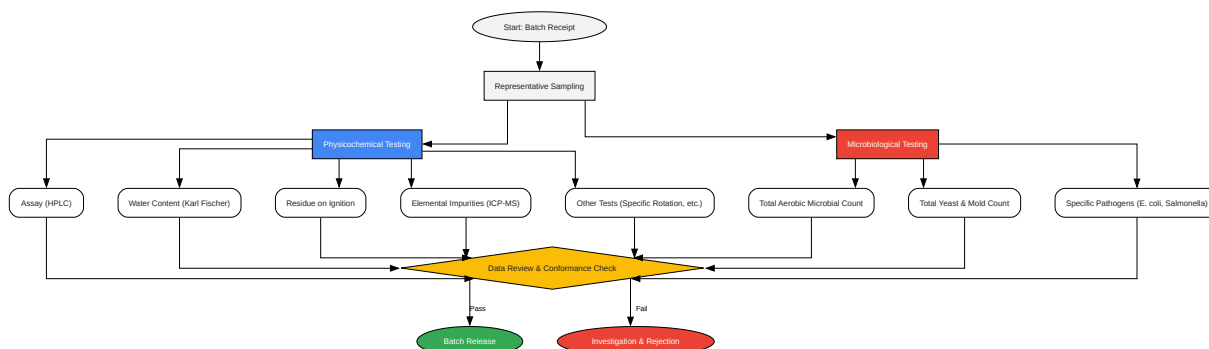
E. Procedure:

- Aspirate the blank, standard solutions, and sample solutions into the ICP-MS.
- Measure the intensity of the signal for each element of interest.
- Generate a calibration curve from the standard solutions.
- Calculate the concentration of each elemental impurity in the sample based on the calibration curve.

Mandatory Visualizations

Quality Control Testing Workflow for Dextrose Monohydrate

The following diagram illustrates the logical workflow for the quality control testing of a batch of research-grade **dextrose monohydrate**.



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Dextrose Monohydrate Quality Control Workflow

This comprehensive guide provides the essential technical details for ensuring the purity and quality of research-grade **dextrose monohydrate**. Adherence to these specifications and analytical procedures is crucial for the reliability and reproducibility of scientific research and the safety and efficacy of pharmaceutical products.

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